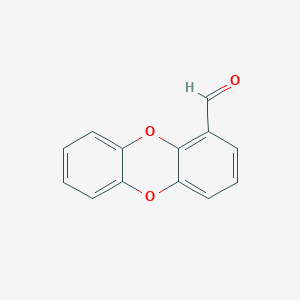

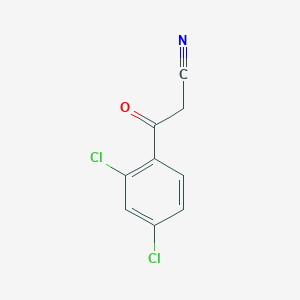

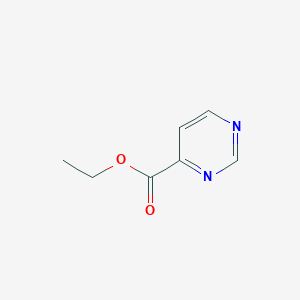

![molecular formula C9H8N2O3 B1315634 1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 66690-78-6](/img/structure/B1315634.png)

1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones are classes of fused heterocyclic systems due to a wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistamine properties .

Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .科学的研究の応用

Synthesis and Chemical Properties

1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a compound that has garnered attention in the field of organic chemistry for its utility in synthesizing various cyclic compounds through [4 + 2] cycloaddition reactions. This process is significant for creating spiro[pyrido[2,1-b][1,3]oxazine-2,3′-pyrroles] and related products, which demonstrate rapid epimerization in solution. This characteristic is not only limited to spiropyrido[2,1-b][1,3]oxazines but also extends to spiroquinolizines, suggesting a broader application in synthesizing diverse cyclic structures with potential pharmaceutical applications (Galeev et al., 2021).

Furthermore, the synthesis of novel 2,4-disubstituted 3H-pyrido[2,3-e][1,4]diazepin-5-ones derivatives showcases the versatility of 1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione in creating bis-functionalized 1,4-diazepines. This is achieved through regioselective thionation and nucleophilic substitutions, offering a pathway to a new library of bis-functionalized pyrido-1,4-diazepines with potential biological activity (El Bouakher et al., 2013).

Crystallography and Molecular Structure

The study of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones provides insight into the molecular and crystal structures of compounds related to 1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione. These compounds exhibit diverse hydrogen bonding and π-π stacking interactions, which contribute to their different crystal structures. Such studies are crucial for understanding the intermolecular interactions that influence the solid-state properties of these compounds, potentially affecting their chemical reactivity and physical properties (Trilleras et al., 2009).

Catalysis and Green Chemistry

Innovations in catalysis highlight the role of 1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione derivatives in promoting efficient syntheses under environmentally friendly conditions. For instance, the synthesis of pyridine-pyrimidines catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica demonstrates the compound's utility in facilitating reactions under microwave irradiation and solvent-free conditions. This approach not only yields high-performance catalysts that can be reused multiple times without significant loss of activity but also emphasizes the importance of 1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione derivatives in the development of green chemistry methodologies (Rahmani et al., 2018).

将来の方向性

特性

IUPAC Name |

1,7-dimethylpyrido[2,3-d][1,3]oxazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-5-3-4-6-7(10-5)11(2)9(13)14-8(6)12/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGNGRQWSNKXLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)OC(=O)N2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50540441 |

Source

|

| Record name | 1,7-Dimethyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione | |

CAS RN |

66690-78-6 |

Source

|

| Record name | 1,7-Dimethyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

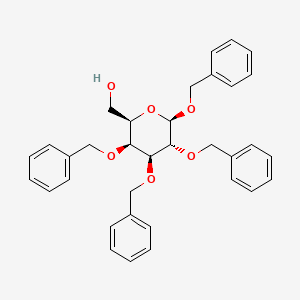

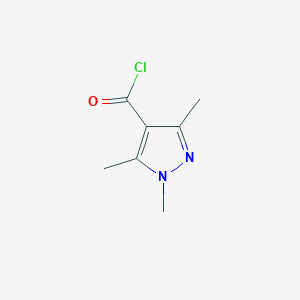

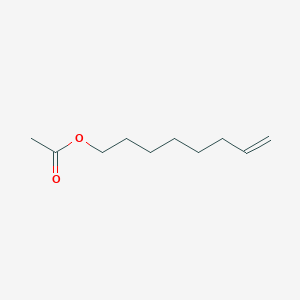

![2-Bromomethyl-7-fluoro-benzo[b]thiophene](/img/structure/B1315565.png)

![6-(tert-Butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo-[3,2-e]indole-2-carboxylic acid](/img/structure/B1315578.png)